molecular formula C10H15NO6 B12275641 Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid

Cat. No.: B12275641
M. Wt: 245.23 g/mol
InChI Key: CYQRNEXAKCLPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C10H15NO6. It is a bicyclic compound that contains a nitrogen atom within its structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods typically involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, chloroform, and aqueous HCl. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in the formation of oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used to study the synthesis and reactivity of bicyclic compounds In biology, it is used to investigate the interactions between small molecules and biological targetsAdditionally, it is used in the industry for the production of various chemical intermediates and final products .

Mechanism of Action

The mechanism of action of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQRNEXAKCLPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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